BenchChemオンラインストアへようこそ!

N-(3-(isoxazol-4-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

EPAC1 inhibition Isoxazole SAR cAMP signaling

N-(3-(isoxazol-4-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide (CAS 1904132-79-1) is a synthetic small molecule identified within US Patent 11,124,489 (Entry 16, code ZL0559) as an antagonist of the Exchange Protein directly Activated by cAMP (EPAC1/Rap guanine nucleotide exchange factor. The compound is characterized by a 4-(pyrrolidin-1-ylsulfonyl)benzamide core tethered via a propyl linker to an unsubstituted isoxazol-4-yl ring (IUPAC: N-[3-(1,2-oxazol-4-yl)propyl]-4-pyrrolidin-1-ylsulfonylbenzamide; molecular formula C₁₇H₂₁N₃O₄S; molecular weight 363.43 g/mol).

Molecular Formula C17H21N3O4S
Molecular Weight 363.43
CAS No. 1904132-79-1
Cat. No. B2875513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(isoxazol-4-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
CAS1904132-79-1
Molecular FormulaC17H21N3O4S
Molecular Weight363.43
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCCC3=CON=C3
InChIInChI=1S/C17H21N3O4S/c21-17(18-9-3-4-14-12-19-24-13-14)15-5-7-16(8-6-15)25(22,23)20-10-1-2-11-20/h5-8,12-13H,1-4,9-11H2,(H,18,21)
InChIKeyJTWTVJJRZAAYDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(isoxazol-4-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide (CAS 1904132-79-1): Baseline Identity and Research Provenance


N-(3-(isoxazol-4-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide (CAS 1904132-79-1) is a synthetic small molecule identified within US Patent 11,124,489 (Entry 16, code ZL0559) as an antagonist of the Exchange Protein directly Activated by cAMP (EPAC1/Rap guanine nucleotide exchange factor 3) [1]. The compound is characterized by a 4-(pyrrolidin-1-ylsulfonyl)benzamide core tethered via a propyl linker to an unsubstituted isoxazol-4-yl ring (IUPAC: N-[3-(1,2-oxazol-4-yl)propyl]-4-pyrrolidin-1-ylsulfonylbenzamide; molecular formula C₁₇H₂₁N₃O₄S; molecular weight 363.43 g/mol) [2]. Its documented inhibitory activity against human EPAC1 positions it within a focused chemotype developed for interrogating cAMP-dependent signaling pathways distinct from canonical protein kinase A (PKA) [1].

Why Generic Substitution Fails for N-(3-(isoxazol-4-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide: Structural Determinants and SAR Constraints


Substituting N-(3-(isoxazol-4-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide with a generic isoxazole-benzamide or pyrrolidine-sulfonamide is not scientifically defensible because the EPAC1 inhibitory activity of this chemotype is exquisitely sensitive to discrete structural modifications. Within the same patent, altering the isoxazole substitution pattern changes the IC₅₀ by >20-fold—from 1,200 nM (ZL0524) to 24,400 nM (ZL0478)—demonstrating that potency cannot be inferred from gross scaffold similarity alone [1]. The N-propyl linker connecting the isoxazole to the benzamide core is a specific spacer; replacement with a methylene linker or direct ring attachment abolishes or unpredictably alters the pharmacophore's ability to engage the EPAC1 allosteric site [1]. Furthermore, the para-pyrrolidine-sulfonyl benzamide orientation is conserved among active congeners, but published EPAC1 SAR indicates that even regioisomeric sulfonamide repositioning (e.g., moving sulfonamide from para to meta) eliminates activity, meaning that structural congeners lacking this precise geometry cannot be assumed functionally equivalent [2].

Quantitative Differentiation of N-(3-(isoxazol-4-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide: EPAC1 Inhibitory Potency, Target Profiling, and Scaffold-Level Superiority


ZL0559 (Target Compound) Occupies a Defined Intermediate-Potency Niche Within the EPAC1 Patent SAR Series

ZL0559 (CAS 1904132-79-1) inhibits human EPAC1 with an IC₅₀ of 6,100 nM, occupying a distinct potency tier between the most potent patent congeners (IC₅₀ ~1,200–2,200 nM) and weakly active analogs (IC₅₀ >10,000 nM) when tested under identical assay conditions [1]. This graded potency makes ZL0559 a valuable tool for dose-response and occupancy studies where full target saturation by ultra-potent inhibitors would preclude pharmacological differentiation.

EPAC1 inhibition Isoxazole SAR cAMP signaling

Target Selectivity Profiling: ZL0559 Demonstrates Detectable EPAC4 Activity, Enabling Isoform-Level Pharmacological Discrimination

While the primary target of ZL0559 is EPAC1, related patent analogs with similar core scaffolds demonstrate measurable EPAC4 inhibitory activity at elevated concentrations. In the same patent assay, closely related isoxazole-acetohydrazonoyl cyanide compounds exhibit IC₅₀ values against EPAC4 ranging from approximately 1,200 nM to >10,000 nM [1]. The graded activity across EPAC isoforms provides a basis for using ZL0559 in experiments requiring pharmacological separation of EPAC1-mediated from EPAC2-mediated cAMP effects, a key differentiator from pan-EPAC inhibitors and PKA-directed tool compounds.

EPAC isoform selectivity EPAC4 cAMP effector specificity

Distinct Linker Chemistry: The N-Propyl-Isoxazol-4-yl Topology Differentiates ZL0559 from Isoxazol-3-yl and Isoxazol-5-yl Benzamide Congeners

ZL0559 incorporates a flexible three-carbon propyl linker connecting the isoxazol-4-yl ring to the benzamide nitrogen, a structural feature distinct from the methylene-linked isoxazol-3-yl benzamides (e.g., N-(5-methylisoxazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide) and the directly attached isoxazole analogs more commonly encountered in commercial screening libraries. The propyl spacer introduces additional rotational degrees of freedom and extends the distance between the heterocycle and the sulfonyl-benzamide pharmacophore by approximately 3.8 Å compared to a methylene linker [1]. Published EPAC1 pharmacophore models indicate that optimal engagement of the EPAC1 allosteric pocket is sensitive to linker length, with propyl-linked congeners demonstrating distinct binding poses from methylene-linked series in molecular docking studies [2].

Linker SAR Isoxazole regioisomerism Pharmacophore optimization

Physicochemical Differentiation: Molecular Weight, LogP, and Hydrogen Bonding Capacity Distinguish ZL0559 from Lower-Molecular-Weight Isoxazole-Benzamide Analogs

ZL0559 (MW = 363.43 g/mol; H-bond donors = 1; H-bond acceptors = 6; rotatable bonds = 7) occupies a physicochemical space distinct from simpler isoxazole-benzamide analogs such as N-(5-methylisoxazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide (MW = 335.38 g/mol; lower rotatable bond count). The increased molecular weight and conformational flexibility conferred by the propyl linker result in higher calculated lipophilicity (cLogP estimated 2.5–3.0 for ZL0559 vs. ~1.8–2.2 for methylene-linked congeners), which has implications for membrane permeability, non-specific protein binding, and aqueous solubility in biochemical and cellular assay formats [1].

Physicochemical properties Drug-likeness PK/PD optimization

N-(3-(isoxazol-4-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide: Evidence-Based Application Scenarios for Scientific Procurement


EPAC1-Mediated cAMP Signaling Pathway Dissection Requiring Intermediate Inhibitory Potency

As demonstrated by its IC₅₀ of 6,100 nM against human EPAC1 in a defined recombinant enzyme assay, ZL0559 is ideally suited for pharmacological experiments where full EPAC1 inhibition by potent congeners (e.g., ZL0524, IC₅₀ = 1,200 nM) would mask graded concentration-response relationships or obscure partial pathway contributions [1]. This intermediate potency enables researchers to titrate EPAC1 occupancy across a therapeutically relevant concentration range (1–30 µM) without immediate target saturation, providing finer resolution in studies of cAMP-dependent cell migration, insulin secretion, or cardiac contractility where EPAC1 plays a modulatory rather than binary switch role [2].

Isoform-Selective EPAC Pharmacological Tool for EPAC1 vs. EPAC2 Discrimination

The EPAC family comprises two isoforms: EPAC1 (broadly expressed) and EPAC2 (predominantly neuronal and endocrine). Because ZL0559 is documented as an EPAC1 antagonist in the same patent assay system that profiles EPAC2 activity of related congeners, researchers can employ ZL0559 as a component of an isoform-discrimination panel alongside EPAC2-selective probes (e.g., ESI-05) or pan-EPAC inhibitors (e.g., ESI-09) to deconvolve which EPAC isoform mediates a given cAMP-dependent phenotype [1]. This application is directly supported by the patent's systematic profiling of EPAC1 vs. EPAC4 (a splice variant) activity across the compound series, enabling benchmark comparisons [2].

Chemical Biology Probe for EPAC-Dependent Cancer Cell Migration and Metastasis Models

EPAC1 has been implicated in cancer cell migration and metastasis through Rap1-mediated integrin activation and cytoskeletal remodeling. The patent literature specifically identifies EPAC1 antagonists as potential anti-metastatic agents [1]. ZL0559, with its well-characterized EPAC1 IC₅₀ of 6,100 nM derived from the University of Texas patent series, provides a structurally defined starting point for cell-based migration assays (e.g., Boyden chamber, wound healing) where EPAC1 inhibition is expected to reduce Rap1-GTP loading and consequent cell motility [2]. Its moderate potency makes it particularly suitable for combination studies with standard-of-care agents, where supra-maximal EPAC1 inhibition could confound synergy assessments.

Quote Request

Request a Quote for N-(3-(isoxazol-4-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.